N-[3-(5-BROMOTHIOPHENE-2-SULFONAMIDO)PHENYL]ACETAMIDE
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Overview
Description
N-[3-(5-BROMOTHIOPHENE-2-SULFONAMIDO)PHENYL]ACETAMIDE is a complex organic compound that features a bromothiophene moiety linked to a sulfonamide group, which is further connected to a phenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(5-BROMOTHIOPHENE-2-SULFONAMIDO)PHENYL]ACETAMIDE typically involves multiple steps:
Synthesis of 5-Bromothiophene-2-sulfonamide: This can be achieved by reacting 5-bromothiophene-2-sulfonyl fluoride with ammonium hydroxide in 2-methyltetrahydrofuran.
Formation of the Phenylacetamide Derivative: The phenylacetamide derivative can be synthesized through standard acylation reactions involving phenylacetic acid and appropriate amines.
Coupling Reaction: The final step involves coupling the 5-bromothiophene-2-sulfonamide with the phenylacetamide derivative under suitable conditions, often using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(5-BROMOTHIOPHENE-2-SULFONAMIDO)PHENYL]ACETAMIDE can undergo various chemical reactions:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced, altering the compound’s properties.
Coupling Reactions: The compound can participate in coupling reactions, forming larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-[3-(5-BROMOTHIOPHENE-2-SULFONAMIDO)PHENYL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-[3-(5-BROMOTHIOPHENE-2-SULFONAMIDO)PHENYL]ACETAMIDE depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Materials Science: In materials science, the compound’s electronic properties are influenced by the conjugated thiophene ring, which can facilitate charge transport in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
5-Bromothiophene-2-sulfonamide: A precursor in the synthesis of N-[3-(5-BROMOTHIOPHENE-2-SULFONAMIDO)PHENYL]ACETAMIDE.
Phenylacetamide Derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Uniqueness
This compound is unique due to the combination of the bromothiophene and sulfonamide moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[3-[(5-bromothiophen-2-yl)sulfonylamino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S2/c1-8(16)14-9-3-2-4-10(7-9)15-20(17,18)12-6-5-11(13)19-12/h2-7,15H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXCMCLCXFFDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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